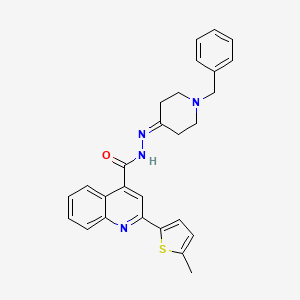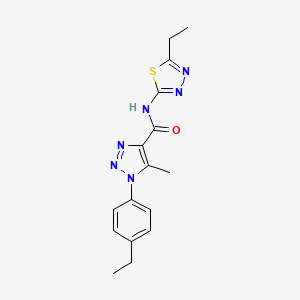
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Vue d'ensemble
Description
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, also known as ANIBO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. ANIBO is a benzisoxazole derivative that has a unique molecular structure, which makes it an attractive candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been shown to interact with GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to have several biochemical and physiological effects, including anticonvulsant, neuroprotective, and analgesic effects. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to have analgesic effects in animal models of pain, which may be mediated by its interaction with voltage-gated sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has several advantages as a research tool, including its unique molecular structure, which makes it an attractive scaffold for drug discovery. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been shown to have a high degree of selectivity for voltage-gated sodium channels, which makes it a useful tool for studying the role of these channels in neuronal excitability. However, 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, including the development of new 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives with improved biological activities and the elucidation of the mechanism of action of 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives with improved solubility and bioavailability may also be developed for use as therapeutic agents. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one may also be investigated for its potential use as a tool for studying the role of voltage-gated sodium channels in neurological disorders, such as epilepsy and chronic pain.
Applications De Recherche Scientifique
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives have been synthesized and evaluated for their biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a material for organic electronics.
Propriétés
IUPAC Name |
3-anilino-6,7-dihydro-5H-1,2-benzoxazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-10-7-4-8-11-12(10)13(15-17-11)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUGLZCZVODVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NO2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylamino)-6,7-dihydro-1,2-benzoxazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4766635.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4766636.png)
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4766653.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4766661.png)


![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)
![1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4766683.png)
![2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4766687.png)


![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]](/img/structure/B4766709.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B4766725.png)
![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4766731.png)